molecular formula C15H19NO3S B5315303 2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B5315303
M. Wt: 293.4 g/mol
InChI Key: XHSFYCNMOXUNPJ-UHFFFAOYSA-N
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Description

2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with the molecular formula C16H19NO3S. This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a methylsulfanyl-substituted aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[(2-methylsulfanylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFYCNMOXUNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2-(methylsulfanyl)aniline, is prepared by the methylation of 2-aminothiophenol.

    Coupling Reaction: The aniline derivative is then coupled with a cyclohexanecarboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated aniline derivatives

Scientific Research Applications

2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
  • 2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-CYCLOPENTANECARBOXYLIC ACID
  • 2-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-1-BENZENECARBOXYLIC ACID

Uniqueness

This compound is unique due to its specific structural features, such as the cyclohexane ring and the methylsulfanyl-substituted aniline moiety. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.

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